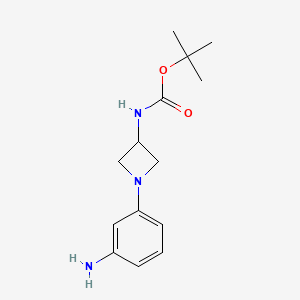

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

叔丁基(1-(3-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯是一种化学化合物,分子式为C14H21N3O2。它是一种氮杂环丁烷的衍生物,氮杂环丁烷是一种四元含氮杂环。

准备方法

合成路线和反应条件

叔丁基(1-(3-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯的合成通常涉及叔丁基氨基甲酸酯与3-氨基苯基氮杂环丁烷的反应。该反应在受控条件下进行,以确保生成所需产物。 常用的方法包括亲核取代反应,其中叔丁基氨基甲酸酯在合适的碱和溶剂存在下与3-氨基苯基氮杂环丁烷反应 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。 该过程包括使用结晶、萃取或柱层析等技术对产物进行纯化和分离的步骤 .

化学反应分析

反应类型

叔丁基(1-(3-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯会发生各种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。

还原: 还原反应可以将该化合物转化为不同的还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

主要生成产物

这些反应生成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以生成氧化衍生物,而还原可以生成该化合物的各种还原形式 .

科学研究应用

叔丁基(1-(3-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂分子的合成砌块。

生物学: 该化合物因其潜在的生物活性及其与生物分子的相互作用而被研究。

医药: 正在进行研究以探索其潜在的治疗应用,包括其作为药物开发中前体的作用。

工业: 它用于生产各种化学产品和材料.

作用机制

叔丁基(1-(3-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能会与某些酶或受体结合,调节其活性并导致各种生物学效应。 需要详细研究以阐明所涉及的确切分子机制和途径 .

相似化合物的比较

类似化合物

叔丁基(3-氨基苯基)氨基甲酸酯: 一种具有类似结构特征的相关化合物。

叔丁基(1-(4-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯: 另一种具有不同取代模式的氮杂环丁烷衍生物.

叔丁基(1-(2-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯: 一种具有类似核心结构但不同官能团的化合物.

独特性

叔丁基(1-(3-氨基苯基)氮杂环丁烷-3-基)氨基甲酸酯因其在氮杂环丁烷环上的特定取代模式而具有独特性,这赋予了其独特的化学和生物学特性。

生物活性

Introduction

tert-Butyl (1-(3-aminophenyl)azetidin-3-yl)carbamate, also known as tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N2O2. It features a tert-butyl group, an azetidine ring, and an amino group attached to a phenyl ring. The compound is characterized by its white solid form with a melting point range of 63-72°C and a density of 1.06 g/cm³.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Melting Point | 63-72°C |

| Density | 1.06 g/cm³ |

| Purity | 98% |

Mechanism of Action

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Steric Hindrance : The tert-butyl group provides steric hindrance, which may influence the compound’s reactivity and binding affinity to biological targets.

- Hydrogen Bonding : The aminophenyl group can engage in hydrogen bonding and π-π interactions with target proteins or enzymes, enhancing specificity.

- Carbamate Hydrolysis : Under physiological conditions, the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Steric Hindrance | Influences reactivity and binding affinity |

| Hydrogen Bonding | Enhances specificity through interactions with targets |

| Carbamate Hydrolysis | Releases active intermediates for biological activity |

Biological Activity and Therapeutic Potential

Research indicates that this compound has potential applications in drug discovery and development:

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties, potentially outperforming traditional antibiotics against certain strains .

- Enzymatic Inhibition : The compound has shown promise in inhibiting specific enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition could lead to effective treatments against bacterial infections .

Case Studies

- Antibacterial Testing : In vitro tests demonstrated that related compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.008 to 0.06 μg/mL against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus epidermidis . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

- Enzyme Inhibition Studies : A study highlighted the potency of certain carbamate derivatives against bacterial topoisomerases, showing IC₅₀ values significantly lower than those of reference drugs like novobiocin . This indicates a potential pathway for developing new antibacterial agents based on the structure of this compound.

Comparative Analysis

When compared to similar compounds, such as tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate, tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride, and others listed in Table 2, the unique substitution pattern of this compound may impart distinct pharmacological effects.

Table 3: Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-butyl (2-(azetidin-3-yl(methyl)amino)ethyl)carbamate | 1193386-50-3 | 0.93 |

| tert-butyl (3-methylazetidin-3-yl)carbamate hydrochloride | 1408076-37-8 | 0.91 |

| 3-(Boc-Amino)-3-methylazetidine | 1018443-01-0 | 0.93 |

This compound represents a promising candidate for further research in medicinal chemistry due to its unique structural features and potential biological activities. Future studies are warranted to explore its full therapeutic potential, particularly in antibacterial applications and enzyme inhibition mechanisms.

属性

分子式 |

C14H21N3O2 |

|---|---|

分子量 |

263.34 g/mol |

IUPAC 名称 |

tert-butyl N-[1-(3-aminophenyl)azetidin-3-yl]carbamate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-11-8-17(9-11)12-6-4-5-10(15)7-12/h4-7,11H,8-9,15H2,1-3H3,(H,16,18) |

InChI 键 |

KBUQJFLSLHCRSC-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。